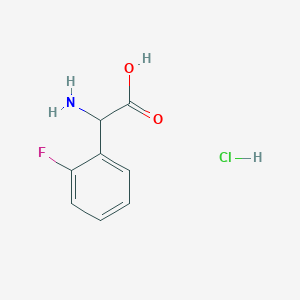
(2-Fluorophenyl)glycine HCl
Overview
Description
“(2-Fluorophenyl)glycine HCl” is a research-use-only compound . It is a white, crystalline powder with a molecular weight of 229.62 g/mol.
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9ClFNO2 . The molecular weight is 205.61 . For a more detailed structure analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Scientific Research Applications
Metal Complex Formation
(2-Fluorophenyl)glycine HCl plays a role in forming chiral N, O-chelates with dinuclear, chloro-bridged metal complexes such as ruthenium(II), rhodium(III), iridium(III), palladium(II), and platinum(II) compounds. These complexes are mixtures of diastereoisomers or cis/trans-isomers, demonstrating the compound's utility in creating specific and intricate chemical structures (Koch & Beck, 2001).
Glycine Transporter 1 (GlyT1) Inhibition
A significant body of research focuses on the inhibition of the glycine transporter 1 (GlyT1) by derivatives and analogs of this compound. This inhibition plays a crucial role in neurological functions and disorders:
- Synthesis and Biological Evaluation:
- A derivative, 3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole, was synthesized and identified as a novel GlyT1 inhibitor. This compound displayed excellent oral bioavailability and improved learning impairment in passive avoidance tasks in mice, indicating its potential in treating cognitive disorders (Sugane et al., 2011).
- GlyT1 Expression and Pharmacology:
- Studies using radiolabeled NFPS (a derivative) provided insight into the interaction with GlyT1 and its expression in the rat central nervous system. The findings suggest NFPS interacts with GlyT1 at a site different from the transporter translocation and ion binding sites, shedding light on the nuanced mechanisms of GlyT1's function and regulation (Mallorga et al., 2003).
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor:
- Glycine and its derivatives, including this compound, have shown to be effective “green” mixed-type inhibitors for the acid corrosion of cold rolled steel. The presence of the compound is believed to form an adsorbed film on metal surfaces, offering protection against corrosive agents. This indicates its potential application in industrial processes involving metals (Amin, Khaled, & Fadlallah, 2010).
Fluorimetric Determination
The compound plays a role in the development of methods for the determination of specific substances:
- It has been involved in the development of a Sequential Injection Chromatography (SIC) method for the determination of glyphosate and aminomethylphosphonic acid. The method's cost-effectiveness and potential application in water sampling trials highlight the compound's utility in environmental monitoring and analysis (Colombo & Masini, 2014).
Mechanism of Action
Target of Action
It is known that glycine, a similar compound, interacts with the nmda receptor complex in the central nervous system .
Mode of Action
The strychnine-insensitive glycine-binding site is located on the NMDA receptor complex .
Biochemical Pathways
The predominant pathway in animals and plants is the reverse of the glycine synthase pathway, also known as the glycine cleavage system . In another pathway, glycine is degraded in two steps, first to serine and then to pyruvate .
Pharmacokinetics
It is known that the metabolism of similar compounds, such as fentanyl analogs, generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Result of Action
It is known that glycine, a similar compound, may have antispastic activity, as well as antioxidant and anti-inflammatory activities .
Action Environment
For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Analysis
Biochemical Properties
(2-Fluorophenyl)glycine hydrochloride participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with the glycine cleavage system (GCS), a key enzyme complex involved in the degradation of glycine . The GCS consists of four proteins: P-protein, T-protein, L-protein, and H-protein. (2-Fluorophenyl)glycine hydrochloride can act as a substrate for these proteins, influencing their activity and the overall function of the GCS. Additionally, it may interact with other amino acid transporters and enzymes involved in amino acid metabolism .
Cellular Effects
(2-Fluorophenyl)glycine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Fluorophenyl)glycine hydrochloride can modulate the activity of glycine receptors, which are involved in neurotransmission and play a role in the central nervous system . This modulation can impact cell signaling pathways and alter gene expression patterns, leading to changes in cellular function. Additionally, (2-Fluorophenyl)glycine hydrochloride may affect cellular metabolism by influencing the activity of enzymes involved in amino acid catabolism .
Molecular Mechanism
The molecular mechanism of (2-Fluorophenyl)glycine hydrochloride involves its interactions with biomolecules at the molecular level. It can bind to glycine receptors, acting as an agonist or antagonist depending on the receptor subtype . This binding can lead to changes in receptor conformation and activity, influencing downstream signaling pathways. Furthermore, (2-Fluorophenyl)glycine hydrochloride may inhibit or activate specific enzymes involved in amino acid metabolism, leading to alterations in metabolic flux and gene expression . These molecular interactions are crucial for understanding the compound’s effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Fluorophenyl)glycine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. (2-Fluorophenyl)glycine hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term studies have shown that (2-Fluorophenyl)glycine hydrochloride can have sustained effects on cellular function, including prolonged modulation of glycine receptor activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of (2-Fluorophenyl)glycine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of (2-Fluorophenyl)glycine hydrochloride may result in toxic or adverse effects, such as neurotoxicity or disruptions in amino acid metabolism . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
(2-Fluorophenyl)glycine hydrochloride is involved in several metabolic pathways, including those related to amino acid metabolism. It can be metabolized by enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, which are part of the glycine cleavage system . These enzymes facilitate the conversion of (2-Fluorophenyl)glycine hydrochloride into other metabolites, influencing metabolic flux and the levels of various metabolites within the cell . Additionally, the compound may interact with cofactors such as tetrahydrofolate, which plays a role in one-carbon metabolism .
Transport and Distribution
The transport and distribution of (2-Fluorophenyl)glycine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. Amino acid transporters, such as those in the solute carrier family, facilitate the uptake and distribution of (2-Fluorophenyl)glycine hydrochloride across cell membranes . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and cellular effects.
Subcellular Localization
The subcellular localization of (2-Fluorophenyl)glycine hydrochloride can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, (2-Fluorophenyl)glycine hydrochloride may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of (2-Fluorophenyl)glycine hydrochloride is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMIUFKFKTOOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)

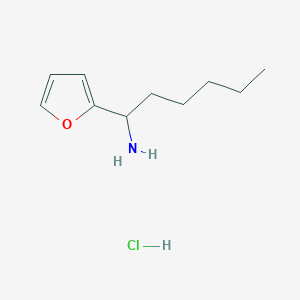
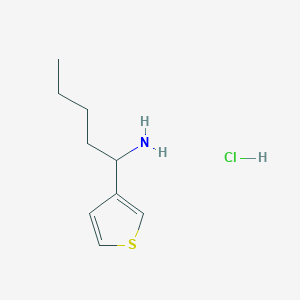
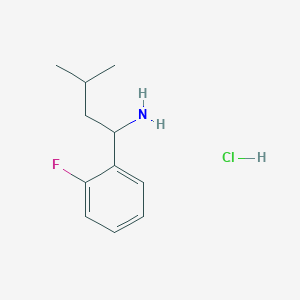
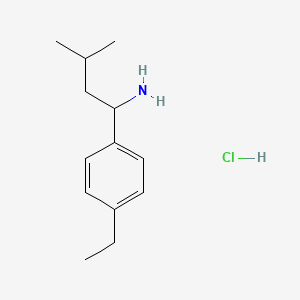
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)
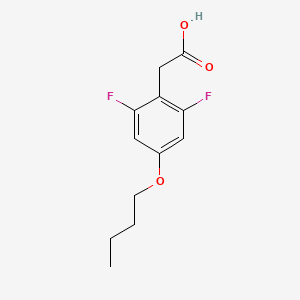

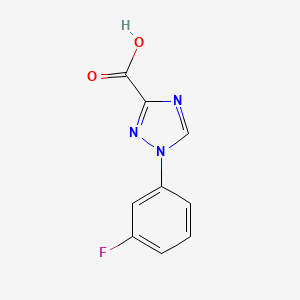


![4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]benzaldehyde](/img/structure/B1446901.png)
